2,5,6-Trichloro-N,N-dimethylnicotinamide

Description

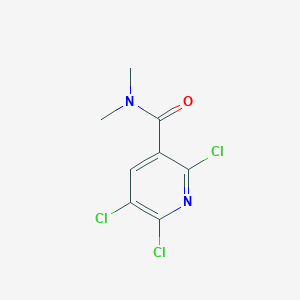

2,5,6-Trichloro-N,N-dimethylnicotinamide (molecular formula: C₈H₇Cl₃N₂O, molecular weight: 253.51 g/mol) is a chlorinated nicotinamide derivative characterized by three chlorine substituents at the 2-, 5-, and 6-positions of the pyridine ring and a dimethylamide group at the 3-position.

Properties

Molecular Formula |

C8H7Cl3N2O |

|---|---|

Molecular Weight |

253.5 g/mol |

IUPAC Name |

2,5,6-trichloro-N,N-dimethylpyridine-3-carboxamide |

InChI |

InChI=1S/C8H7Cl3N2O/c1-13(2)8(14)4-3-5(9)7(11)12-6(4)10/h3H,1-2H3 |

InChI Key |

DEBNJJNRIKFIJS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=CC(=C(N=C1Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of This compound typically involves multi-step chlorination and functional group transformations on nicotinic acid or related pyridine derivatives. The key steps include:

- Introduction of chlorine atoms at specific positions on the pyridine ring.

- Conversion of carboxylic acid or nitrile groups to the corresponding amide.

- N,N-dimethylation of the amide nitrogen.

Synthesis of 2,5,6-Trichloronicotinonitrile as a Precursor

A notable synthetic route involves the preparation of 2,5,6-trichloronicotinonitrile , a key intermediate, through the following steps (from CN113929622B patent):

| Step | Reaction Description | Key Reagents | Conditions | Product |

|---|---|---|---|---|

| 1 | Reaction of 2,6-dihydroxy-4-methylnicotinonitrile with sulfonyl chloride | 2,6-dihydroxy-4-methylnicotinonitrile, sulfonyl chloride, CCl4 | 0–60°C, stirring, filtration, drying | Mixture of 5,5-dichloro-3-cyano-4-methylpyridine-2,6(1H)dione and 3,5-dichloro-3-cyano-4-methylpyridine-2,6(1H)dione |

| 2 | Reduction with zinc powder | Zinc powder | Ambient temperature | 5-chloro-3-cyano-4-methyl-2,6-dihydroxypyridine |

| 3 | Chlorination | Chlorinating agent | Not specified | 5-chloro-3-cyano-4-methyl-2,6-dichloropyridine |

| 4 | Oxidation | Oxidizing agent | Not specified | 5-chloro-3-cyano-2,6-dichloropyrimidine |

| 5 | Decarboxylation | Decarboxylating reagent | Not specified | 2,5,6-trichloronicotinonitrile |

This sequence highlights the complexity of introducing chlorine atoms selectively and modifying functional groups to achieve the desired chlorinated nicotinonitrile intermediate.

Conversion to this compound

The conversion from 2,5,6-trichloronicotinonitrile to the target amide involves hydrolysis and subsequent N,N-dimethylation steps, which are generally standard in nicotinamide chemistry but require careful control due to the multiple chlorine substituents.

While explicit detailed procedures for this final conversion are less commonly disclosed in public patents, typical approaches include:

- Hydrolysis of the nitrile group to the corresponding carboxamide under acidic or basic conditions.

- N,N-Dimethylation of the amide nitrogen using reagents such as formaldehyde and formic acid (Eschweiler–Clarke methylation) or methyl iodide with a base.

Alternative Synthetic Routes and Related Chlorinated Pyridine Derivatives

Other relevant processes involve chlorination of nicotinic acid derivatives or pyridine intermediates using phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), or chlorine gas under controlled temperatures. For example, the preparation of 2,4,6-trichloropyrimidine via reaction of barbituric acid with POCl3 and subsequent chlorination steps provides insights into industrial chlorination strategies applicable to pyridine rings.

Reaction Conditions and Yields

The following table summarizes key reaction conditions and yields from related chlorination and functionalization steps relevant to the preparation of chlorinated nicotinamide derivatives:

Analytical and Purification Notes

- Purification by distillation is common after chlorination steps to remove phosphorus compounds and other impurities.

- Reaction mixtures often require careful control of temperature and pressure to avoid decomposition or side reactions.

- Catalysts such as tungsten hexachloride, iron(III) chloride, and antimony pentachloride are used to facilitate chlorination and fluorination reactions.

Summary and Expert Assessment

The preparation of This compound is a multi-step synthetic process involving selective chlorination of nicotinic acid derivatives, conversion of nitrile intermediates to amides, and N,N-dimethylation. Key challenges include controlling regioselective chlorination and managing harsh reaction conditions safely.

Industrial and patent literature suggests that the most reliable approach starts from chlorinated nicotinonitrile intermediates, synthesized through carefully controlled chlorination and oxidation steps, followed by hydrolysis and methylation to yield the final product.

Chemical Reactions Analysis

Types of Reactions

2,5,6-Trichloro-N,N-dimethylnicotinamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide can facilitate nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2,5,6-Trichloro-N,N-dimethylnicotinamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s interactions with biological systems are studied to understand its potential effects and applications.

Medicine: Research explores its potential therapeutic uses, including its role as a precursor for drug development.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5,6-Trichloro-N,N-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

6-Chloro-N,N-dimethylnicotinamide (CAS 54864-83-4)

- Molecular Formula : C₈H₉ClN₂O

- Molecular Weight : 184.63 g/mol

- Key Differences :

- Lacks two chlorine atoms (positions 2 and 5) compared to the target compound.

- Retains the dimethylamide group but has reduced halogenation, likely lowering its electrophilicity and altering bioactivity.

- Applications : Used as a pharmaceutical intermediate , particularly in skincare and medical ingredients .

- Significance : The absence of chlorine at positions 2 and 5 may reduce its environmental persistence compared to the more heavily chlorinated target compound.

2,5,6-Trichloro-4-methylnicotinonitrile (CAS 63195-39-1)

- Molecular Formula : C₇H₃Cl₃N₂

- Molecular Weight : 227.47 g/mol

- Key Differences: Replaces the dimethylamide group with a nitrile (-CN) and adds a methyl group at position 3.

- Structural Similarity : 0.73 (based on similarity scoring in ).

- Applications : Likely used in agrochemical or pharmaceutical synthesis due to its nitrile functionality.

2,4-Dichloro-6-methylnicotinonitrile (CAS 38367-36-1)

- Molecular Formula : C₇H₄Cl₂N₂

- Molecular Weight : 195.03 g/mol

- Key Differences :

- Contains two chlorine atoms (positions 2 and 4) and a methyl group at position 4.

- Lower halogenation reduces molecular weight and alters steric effects.

- Structural Similarity : 0.81 (), indicating closer resemblance despite fewer chlorine atoms.

- Reactivity : The nitrile group and methyl substitution may favor regioselective reactions in synthetic pathways.

2,5,6-Trichlorobenzo[d]thiazole (CAS 120258-61-9)

- Molecular Formula : C₇H₂Cl₃NS

- Molecular Weight : 238.5 g/mol

- Key Differences :

- Replaces the pyridine ring with a benzothiazole system (fusion of benzene and thiazole).

- Contains sulfur, which influences electronic properties and metabolic pathways.

- Hazard Profile : Classified with hazard statements H302-H315-H319-H335 (harmful if swallowed, skin/eye irritation, respiratory irritation) .

- Applications: Potential use in pharmaceuticals or organic electronics due to sulfur’s electron-withdrawing effects.

2,4,5-Trichloropyrimidine (CAS 5750-76-5)

- Molecular Formula : C₄HCl₃N₂

- Molecular Weight : 183.42 g/mol

- Key Differences :

- Pyrimidine ring (two nitrogen atoms) instead of pyridine.

- Chlorine substitution at positions 2, 4, and 5.

- Applications : Intermediate in synthesizing ALK-5 and EGFR inhibitors .

- Reactivity : The pyrimidine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution, differing from nicotinamide derivatives.

Comparative Analysis Table

Research Findings and Implications

- Chlorination Impact: Increased chlorine substitution (e.g., this compound vs.

- Functional Group Effects: The dimethylamide group in the target compound may enhance solubility in polar solvents compared to nitrile-containing analogs like 2,5,6-Trichloro-4-methylnicotinonitrile .

- Hazard Profiles : Compounds with sulfur (e.g., 2,5,6-Trichlorobenzo[d]thiazole) exhibit distinct toxicity profiles, emphasizing the need for tailored safety protocols .

Q & A

Q. Advanced

- Sample preparation : Solid-phase extraction (C18 columns) with methanol elution removes matrix interference.

- HPLC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with gradient elution (water:acetonitrile + 0.1% formic acid). Electrospray ionization (ESI) in positive ion mode achieves detection limits <1 ppb .

- Validation : Include spike-recovery tests (70–120% recovery) and intra-day/inter-day precision (<15% RSD) .

How does the regioselectivity of chlorination impact the reactivity of nicotinamide derivatives?

Advanced

Regioselectivity in trichloro substitution is influenced by:

- Electronic effects : Chlorine at position 2 (meta to the amide) deactivates the ring, reducing electrophilic substitution.

- Steric effects : N,N-dimethyl groups at position 6 hinder further substitution. Computational modeling (DFT studies) can predict reactive sites by analyzing Fukui indices and LUMO distributions .

Experimental validation via competitive halogenation reactions (e.g., Cl₂ vs. Br₂) under identical conditions clarifies preferences .

What computational approaches predict the physicochemical properties of this compound?

Q. Advanced

- Molecular docking : Assess binding affinity to biological targets (e.g., enzymes) using AutoDock Vina with force fields (AMBER/CHARMM).

- QSAR models : Relate logP, polar surface area, and molar refractivity to bioavailability. Tools like SwissADME provide permeability predictions .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict spectroscopic properties (NMR shifts, IR frequencies) .

How do solvent systems influence the crystallization and stability of this compound?

Q. Advanced

- Crystallization : Ethyl acetate/hexane (1:3) promotes needle-like crystals suitable for X-ray diffraction.

- Stability : Chlorinated nicotinamides are hygroscopic; store under argon at −20°C. Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation pathways (e.g., hydrolysis to carboxylic acid) .

What are the key challenges in scaling up the synthesis of this compound?

Q. Advanced

- Reaction exothermicity : Use jacketed reactors with controlled cooling (0–5°C) to manage heat during alkylation.

- Purification : Switch from column chromatography to fractional crystallization for cost-effective scale-up.

- Byproduct management : Optimize stoichiometry (1.1:1 amine:chloro intermediate) to minimize unreacted starting material .

How can researchers validate the absence of genotoxicity in this compound?

Q. Advanced

- Ames test : Use Salmonella typhimurium strains TA98 and TA100 with/without metabolic activation (S9 liver homogenate).

- Comet assay : Assess DNA damage in human lymphocytes (24-hour exposure at IC₅₀ concentration).

- Theoretical alerts : Rule out structural alerts (e.g., aromatic nitro groups) using DEREK Nexus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.